molecular formula C23H21N3O2S B2762888 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 921521-27-9

2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No. B2762888
CAS RN: 921521-27-9
M. Wt: 403.5
InChI Key: XMOUAWWNKLZHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core imidazole ring, followed by the introduction of the methoxyphenyl and naphthalen-1-yl groups. The thioether linkage could be introduced via a nucleophilic substitution reaction .


Molecular Structure Analysis

The structure of the compound could be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The reactivity of the compound would depend on the specific functional groups present. For example, the imidazole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined through various experimental techniques .

Scientific Research Applications

Antiviral Activity

A study focusing on amino acid derivatives synthesized a series of compounds related to naphthalene derivatives to evaluate their inhibitory activity against HIV-1 and HIV-2. One of the synthesized compounds demonstrated potent inhibitor capabilities in vitro for the replication of HIV-1, suggesting its potential as a lead in the development of antiviral agents (Hamad et al., 2010).

Anticancer and Antioxidant Properties

Another study explored the computational and pharmacological potential of novel derivatives, including naphthalene derivatives, for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The research showed that some derivatives possess good affinity for COX-2 and 5-LOX, correlating to high analgesic and anti-inflammatory effects, and one compound demonstrated significant potency in toxicity assessment and tumor inhibition (Faheem, 2018).

Protective Activities Against DNA Damage

The synthesis of new 2-naphthyl ethers and their evaluation for protective activities against DNA damage induced by bleomycin-iron highlighted the protective capability of one compound against DNA damage, thus diminishing chromogen formation between the damaged DNA and thiobarbituric acid (Abdel-Wahab et al., 2009).

Antiinflammatory and Analgesic Activity

Research on a nonacidic antiinflammatory and analgesic agent described the synthesis of a compound with significant antiinflammatory activity across various models, demonstrating greater potency than some traditional antiinflammatory agents without the associated gastroulcerogenic activity in rats (Schiatti et al., 1986).

Future Directions

Future research could involve further exploration of the compound’s properties, potential applications, and mechanism of action. This could involve both experimental studies and computational modeling .

properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-26-21(17-10-12-18(28-2)13-11-17)14-24-23(26)29-15-22(27)25-20-9-5-7-16-6-3-4-8-19(16)20/h3-14H,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOUAWWNKLZHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.